[Isopropyl-(3-nitro-benzyl)-amino]-acetic acid
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Overview
Description
[Isopropyl-(3-nitro-benzyl)-amino]-acetic acid is an organic compound that features a nitrobenzyl group attached to an amino acetic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid typically involves a multi-step process. One common route includes the nitration of benzyl chloride to introduce the nitro group, followed by a substitution reaction with isopropylamine to form the nitrobenzylamine intermediate. This intermediate is then reacted with chloroacetic acid under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors for nitration and substitution reactions, as well as efficient purification techniques such as crystallization and distillation to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
[Isopropyl-(3-nitro-benzyl)-amino]-acetic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The benzyl group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Hydrolysis: The ester or amide bonds in the compound can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogen gas with a palladium catalyst.
Substitution: Nitrating agents like nitric acid, sulfonating agents like sulfuric acid, and halogenating agents like bromine.
Hydrolysis: Acidic conditions using hydrochloric acid or basic conditions using sodium hydroxide.
Major Products Formed
Reduction: Formation of [Isopropyl-(3-amino-benzyl)-amino]-acetic acid.
Substitution: Formation of various substituted benzyl derivatives.
Hydrolysis: Formation of corresponding carboxylic acids and amines.
Scientific Research Applications
[Isopropyl-(3-nitro-benzyl)-amino]-acetic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential as a biochemical probe due to its ability to interact with specific enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid involves its interaction with molecular targets such as enzymes and receptors. The nitro group can undergo reduction to form reactive intermediates that can covalently modify proteins, leading to changes in their activity. The amino acetic acid moiety can also interact with specific binding sites on enzymes, modulating their function.
Comparison with Similar Compounds
Similar Compounds
[Methyl-(3-nitro-benzyl)-amino]-acetic acid: Similar structure but with a methyl group instead of an isopropyl group.
[Ethyl-(3-nitro-benzyl)-amino]-acetic acid: Similar structure but with an ethyl group instead of an isopropyl group.
[Propyl-(3-nitro-benzyl)-amino]-acetic acid: Similar structure but with a propyl group instead of an isopropyl group.
Uniqueness
The uniqueness of [Isopropyl-(3-nitro-benzyl)-amino]-acetic acid lies in its specific substitution pattern, which can influence its reactivity and interactions with biological targets. The isopropyl group provides steric hindrance, which can affect the compound’s binding affinity and selectivity for certain enzymes and receptors.
Properties
IUPAC Name |
2-[(3-nitrophenyl)methyl-propan-2-ylamino]acetic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O4/c1-9(2)13(8-12(15)16)7-10-4-3-5-11(6-10)14(17)18/h3-6,9H,7-8H2,1-2H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJNXYDWLIGRNE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=CC(=CC=C1)[N+](=O)[O-])CC(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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